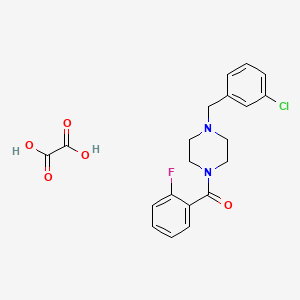
4-(2,5-dimethoxybenzylidene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The focus on synthesizing and analyzing oxazolone derivatives, including those with dimethoxybenzylidene and thienyl groups, stems from their potential applications in materials science, pharmacology, and as intermediates in organic synthesis. These compounds are often studied for their unique chemical reactivity, potential biological activity, and photophysical properties.
Synthesis Analysis
The synthesis of oxazolone derivatives typically involves the condensation of amino acids or their derivatives under dehydrating conditions or the cyclization of β-oxo acid derivatives. Techniques may vary based on the substitution patterns desired in the final product. For example, the synthesis of related triazolone and thiazole compounds has been achieved through reactions involving amino triazole with dimethoxybenzaldehyde or similar precursors, indicating a multi-step synthesis approach for obtaining complex oxazolone structures with specific substituents (Xu et al., 2006).
Molecular Structure Analysis
The molecular structure of oxazolone derivatives is characterized by the presence of the oxazolone ring, a lactam structure that imparts rigidity and defines the molecule's reactivity and interaction potential. Structural elucidation often employs techniques like NMR, X-ray crystallography, and computational modeling to determine conformation, substitution effects, and electronic properties. The crystal structure and bioactivity analysis of related compounds, such as 4-(4-formylbenzylidene)-2-phenyloxazol-5(4H)-one, reveal insights into solvatochromism, biological activity, and potential applications in biochemistry (Krawczyk et al., 2020).
科学的研究の応用
Synthesis and Reactivity
A significant application of this compound lies in its synthesis and the exploration of its reactivity. For instance, derivatives of 1,3-oxazol-5(4H)-one have been synthesized through various reactions, such as the Ugi/Robinson-Gabriel reactions, which provide a concise method for producing 2,4,5-trisubstituted oxazoles. This method involves using 2,4-dimethoxybenzylamine as an ammonia equivalent, demonstrating the flexibility and utility of dimethoxybenzylidene derivatives in synthesizing complex oxazole scaffolds with potential biological activities (Shaw, Xu, & Hulme, 2012).
Antioxidant Activity
The antioxidant abilities of new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol have been studied, where compounds exhibited significant free-radical scavenging ability in assays like DPPH and ferric reducing antioxidant power (FRAP). This highlights the potential of dimethoxybenzylidene derivatives in contributing to the development of novel antioxidants (Hussain, 2016).
Antimicrobial and Antiproliferative Properties
Research into the antimicrobial and antiproliferative properties of Schiff bases derived from 1,3,4-thiadiazole compounds, including derivatives with 2,5-dimethoxybenzylidene, has shown significant activity against various pathogens and cancer cell lines. This suggests the potential of these compounds in developing new therapeutic agents (Gür et al., 2020).
Structural Analysis and Bioactivity
The structural analysis and investigation of bioactivity are critical aspects of research on this compound. Studies have explored the conformational analysis, DFT investigations, and molecular docking to predict inhibitory activity against diseases like tuberculosis, offering insights into the design of new drugs with enhanced efficacy (Kumar et al., 2021).
Optical and Physicochemical Properties
Investigations into the optical behavior of similar oxazol-5-one derivatives have provided valuable information on their potential applications in materials science, particularly in the development of compounds with favorable nonlinear optical properties (Song, Wen, & Li, 2004).
特性
IUPAC Name |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-19-11-5-6-13(20-2)10(8-11)9-12-16(18)21-15(17-12)14-4-3-7-22-14/h3-9H,1-2H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPIOELJLANUTB-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2,5-dimethoxybenzylidene)-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)
![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)
![4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5545844.png)
![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)
![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)

![6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)

![N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5545928.png)